N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14975287
InChI: InChI=1S/C21H18ClN3O2/c1-24-18-5-3-2-4-16(18)17(13-20(24)26)21(27)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,27)
SMILES:
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

CAS No.:

Cat. No.: VC14975287

Molecular Formula: C21H18ClN3O2

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide -

Specification

Molecular Formula C21H18ClN3O2
Molecular Weight 379.8 g/mol
IUPAC Name N-[2-(6-chloroindol-1-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H18ClN3O2/c1-24-18-5-3-2-4-16(18)17(13-20(24)26)21(27)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,27)
Standard InChI Key LZENGWIFOQPAAX-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Introduction

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound characterized by its unique structural features, which include an indole moiety and a quinoline derivative. The presence of the 6-chloro group on the indole ring enhances its biological activity, while the 1-methyl-2-oxo group contributes to its chemical reactivity. This compound's molecular formula is C21H18ClN3O2, with a molecular weight of approximately 379.8 g/mol.

Synthesis and Preparation

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps, starting from indole and quinoline precursors. The process requires careful control of reaction conditions, including temperature, solvent choice, and catalyst use, to optimize yield and purity. Common reagents used in these reactions include oxidizing agents and reducing agents.

Biological Activity and Potential Applications

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the development of drugs with antimicrobial and anticancer properties. The indole moiety is known for its biological activity, while the quinoline derivative contributes to its chemical reactivity and potential interactions with enzymes or receptors.

Potential ApplicationBiological Activity
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityInhibition of cancer cell proliferation

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